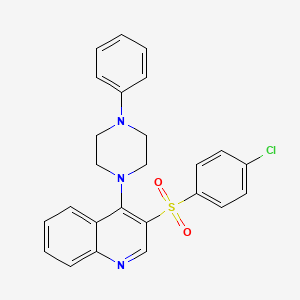
3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.
Aplicaciones Científicas De Investigación
Catalyst Development and Synthesis
A titanium nanomaterial-based sulfonic acid catalyst was developed for synthesizing derivatives similar to 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline. This method offers high yield, simple methodology, and cost-effectiveness for potential large-scale production, indicating its utility in synthetic chemistry (Murugesan et al., 2017).
Optical and Structural Properties
The structural and optical properties of certain quinoline derivatives, which may include compounds similar to 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline, have been studied. This research is significant for applications in materials science, especially in the development of nano- and meso-structures with enhanced electronic and photonic properties (Zeyada et al., 2016).
Anticancer Research
In cancer research, 4-aminoquinoline derived sulfonyl analogs, which are structurally related to 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline, have shown promising results. One such compound demonstrated significant effectiveness against various cancers, including breast cancer, and was found to be less toxic to normal cells (Solomon et al., 2019).
Antibacterial Applications
A study on the synthesis of quinoxaline derivatives has shown that these compounds have potent antibacterial activities. This suggests potential applications of 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline in developing new antibacterial agents (Alavi et al., 2017).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c26-19-10-12-21(13-11-19)32(30,31)24-18-27-23-9-5-4-8-22(23)25(24)29-16-14-28(15-17-29)20-6-2-1-3-7-20/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIKQSYGLGAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

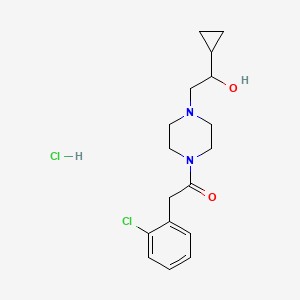
![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893618.png)
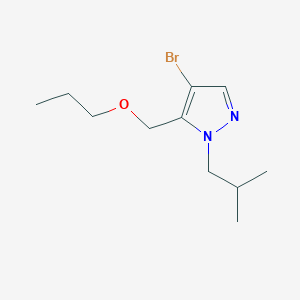

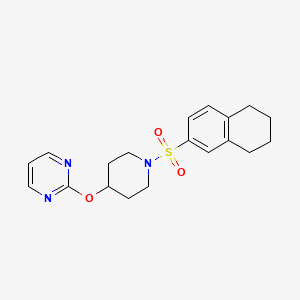
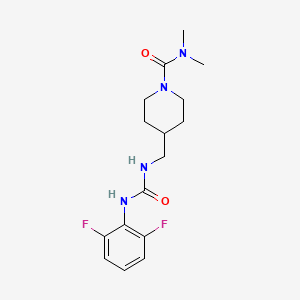

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
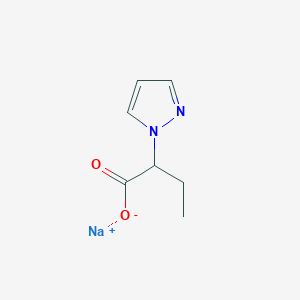
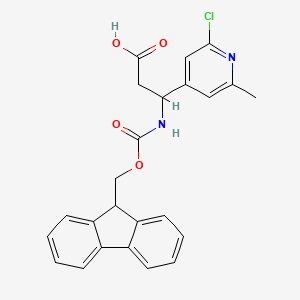
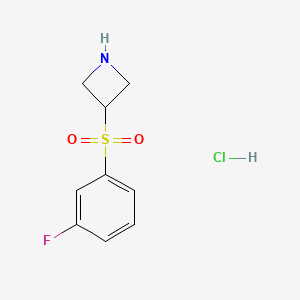
![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)